molecular formula C19H24ClN5O4 B025858 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride CAS No. 104373-68-4

4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride

Cat. No. B025858
M. Wt: 421.9 g/mol
InChI Key: DHVJSKUGHOEQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential drug candidate for the treatment of various types of cancer. The compound is a selective inhibitor of the protein kinase BTK, which is a key signaling molecule involved in the development and progression of cancer.

Mechanism Of Action

4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride works by selectively inhibiting the activity of BTK, which is a cytoplasmic tyrosine kinase that is essential for the development and activation of B cells. BTK is involved in the downstream signaling of the BCR pathway, which is a critical pathway for the survival and proliferation of B cells. By inhibiting BTK, 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride can block the activation of the BCR pathway and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumors. 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has several advantages as a research tool for studying the BCR pathway and the role of BTK in cancer. The compound is highly selective for BTK and has a favorable pharmacokinetic profile, which makes it a useful tool for studying the effects of BTK inhibition in vivo. However, 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has not yet been approved for clinical use, and its long-term safety and efficacy have not been fully evaluated.

Future Directions

There are several potential future directions for research on 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride and its use as a cancer therapy. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to BTK inhibition, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the development of second-generation BTK inhibitors that may have improved efficacy and safety profiles compared to 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride.

Synthesis Methods

The synthesis of 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride involves a multistep process that includes the reaction of 6-methoxy-2-pyridinamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the amine intermediate, which is subsequently reacted with 1-(4-chlorobenzyl)piperazine and 3-(4-fluorophenyl)propanoic acid to form the final product as a hydrochloride salt.

Scientific Research Applications

4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to be a potent inhibitor of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway that is involved in the survival and proliferation of cancer cells.

properties

CAS RN

104373-68-4

Product Name

4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride

Molecular Formula

C19H24ClN5O4

Molecular Weight

421.9 g/mol

IUPAC Name

3-[4-(6-methoxypyridin-2-yl)-3-(4-nitrophenyl)piperazin-1-yl]propanamide;hydrochloride

InChI

InChI=1S/C19H23N5O4.ClH/c1-28-19-4-2-3-18(21-19)23-12-11-22(10-9-17(20)25)13-16(23)14-5-7-15(8-6-14)24(26)27;/h2-8,16H,9-13H2,1H3,(H2,20,25);1H

InChI Key

DHVJSKUGHOEQCO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=N1)N2CCN(CC2C3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)N.Cl

Canonical SMILES

COC1=CC=CC(=N1)N2CCN(CC2C3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)N.Cl

synonyms

1-Piperazinepropanamide, 4-(6-methoxy-2-pyridinyl)-N-(4-nitrophenyl)-, monohydrochloride

Origin of Product

United States

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